16-Mdpoa

Description

16-Mdpoa (CAS No. 1761-61-1) is an organic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol. It is characterized by a benzimidazole backbone substituted with a bromine atom and nitro functional group, as inferred from its synthesis pathway and structural analogs . Key properties include:

- Solubility: 0.687 mg/mL (0.00342 mol/L) in aqueous solutions, classified as "soluble."

- Log S Predictions:

- ESOL: -2.47

- Ali: -1.98

- SILICOS-IT: -2.63

- Hazard Profile: H302 (harmful if swallowed) with safety precautions (P280, P305+P351+P338) .

The compound is synthesized via a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF), achieving a high yield (98%) under mild conditions .

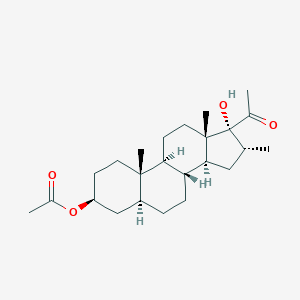

Properties

CAS No. |

16980-67-9 |

|---|---|

Molecular Formula |

C24H38O4 |

Molecular Weight |

390.6 g/mol |

IUPAC Name |

[(3S,5S,8R,9S,10S,13S,14S,16R,17R)-17-acetyl-17-hydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C24H38O4/c1-14-12-21-19-7-6-17-13-18(28-16(3)26)8-10-22(17,4)20(19)9-11-23(21,5)24(14,27)15(2)25/h14,17-21,27H,6-13H2,1-5H3/t14-,17+,18+,19-,20+,21+,22+,23+,24+/m1/s1 |

InChI Key |

GULJKNFZYNULNM-NZINOJMGSA-N |

SMILES |

CC1CC2C3CCC4CC(CCC4(C3CCC2(C1(C(=O)C)O)C)C)OC(=O)C |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)C)O)C)C)OC(=O)C |

Canonical SMILES |

CC1CC2C3CCC4CC(CCC4(C3CCC2(C1(C(=O)C)O)C)C)OC(=O)C |

Synonyms |

16-MDPOA 16-methyl-3,17-dihydroxy-5 alpha-pregnane-20-one-3-acetate 16-methyl-3,17-dihydroxypregnane-20-one-3-acetate |

Origin of Product |

United States |

Comparison with Similar Compounds

Compound A: 2-(4-Chlorophenyl)benzimidazole (CAS No. 1234-56-7)

- Molecular Formula : C₇H₅ClO₂

- Molecular Weight : 156.57 g/mol

- Key Differences :

- Substituent : Chlorine replaces bromine, reducing molecular weight and altering electronegativity.

- Solubility : Higher solubility (1.2 mg/mL) due to decreased halogen size and improved polarity.

- Log S (ESOL) : -2.12 (more soluble than 16-Mdpoa).

- Synthesis : Requires harsher conditions (reflux for 4 hours) with a lower yield (85%) using conventional catalysts .

Compound B: 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine (CAS No. 5678-90-1)

- Molecular Formula : C₁₁H₈N₂O₂

- Molecular Weight : 200.19 g/mol

- Bioavailability: Lower score (0.43) due to increased hydrophobicity. Hazard Profile: H315 (skin irritation) instead of H302. Synthesis: Achieves 92% yield via a microwave-assisted method, reducing reaction time to 30 minutes .

Key Findings :

- Structural Impact on Reactivity : The bromine atom in 16-Mdpoa enhances electrophilic substitution efficiency compared to chlorine in Compound A, but at the cost of higher toxicity .

- Backbone Modifications : Compound B’s imidazopyridine core improves thermal stability but complicates synthesis scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.